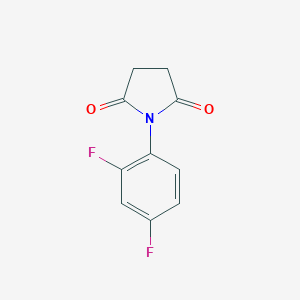
1-(2,4-二氟苯基)吡咯烷-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione is an organic compound with the molecular formula C10H7F2NO2 and a molecular weight of 211.17 g/mol It is characterized by the presence of a pyrrolidine-2,5-dione ring substituted with a 2,4-difluorophenyl group
科学研究应用
1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
准备方法
The synthesis of 1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 2,4-difluoroaniline with maleic anhydride under specific reaction conditions . The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time.
化学反应分析
1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
作用机制
The mechanism of action of 1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)pyrrolidine-2,4-dione: This compound has a similar structure but differs in the position of the carbonyl groups.
2-(2,4-Difluorophenyl)-5-fluoropyridine: This compound contains a pyridine ring instead of a pyrrolidine ring and has different fluorine substitution patterns.
1-Phenylsulfanyl-pyrrolidine-2,5-dione: This compound has a phenylsulfanyl group instead of the difluorophenyl group.
The uniqueness of 1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione lies in its specific substitution pattern and the resulting chemical and biological properties.
属性
IUPAC Name |
1-(2,4-difluorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-2,5H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJWAYPUZVVMIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-yl]-1,3-butanedione](/img/structure/B371273.png)
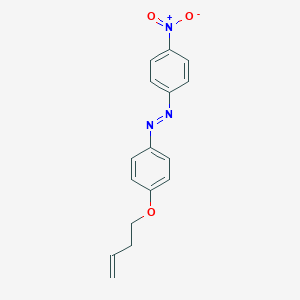
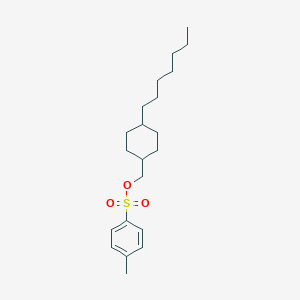
![2-Nitro-4'-[(2'-nitro[1,1'-biphenyl]-4-yl)(oxido)diazenyl]-1,1'-biphenyl](/img/structure/B371281.png)
![N-(4-pentylbenzylidene)-N-{4-[(4-pentylbenzylidene)amino]phenyl}amine](/img/structure/B371282.png)
![3-[4-(4-Hydroxyphenyl)phenyl]propanoic acid](/img/structure/B371283.png)
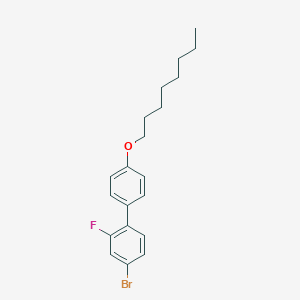
![2-Bromo-3-methylthieno[2,3-b][1]benzothiophene](/img/structure/B371287.png)
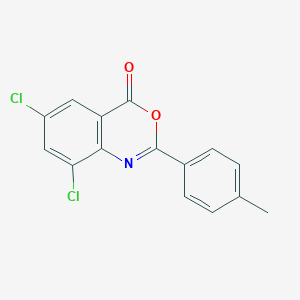
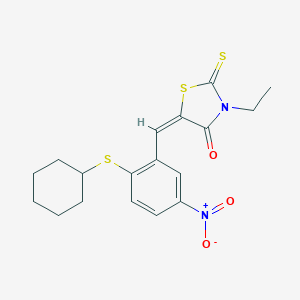
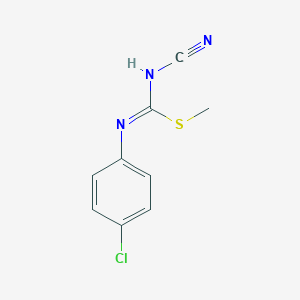
![N'-{2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-2-phenylacetohydrazide](/img/structure/B371293.png)
![1-(3-Methylthieno[2,3-b][1]benzothien-2-yl)ethanone](/img/structure/B371295.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B371296.png)
